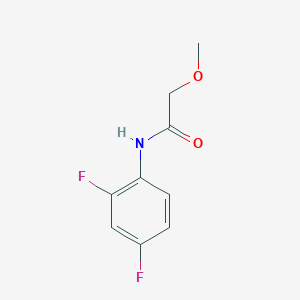

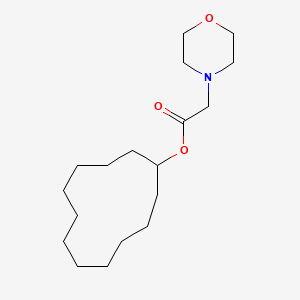

![molecular formula C17H20N2O4S B5849749 N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849749.png)

N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-methoxyphenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide is a compound that belongs to the sulfonamide class, known for their diverse pharmacological properties and chemical versatility. This compound represents a unique structure for exploration in various scientific studies due to its complex molecular architecture and potential for varied chemical reactions and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N1-(3-methoxyphenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, involves multifaceted chemical strategies. For example, the synthesis of methyl sulfomycinate and sulfomycinic amide, degradation products of sulfomycin thiopeptide antibiotics, demonstrates the complexity and precision required in synthesizing such molecules, starting from diethoxyacetonitrile and confirming structure through subsequent reactions (Bagley & Glover, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical in determining their chemical and physical properties. For instance, studies on the molecular structure, spectral analysis, and computational approaches of similar sulfonamide compounds have highlighted the importance of molecular geometry, NLO properties, and intramolecular hydrogen bonding in understanding their behavior and reactivity (Murugavel et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, contributing to their broad utility in medicinal chemistry. For example, the allylation of aldehydes and imines promoted by polymer-supported sulfonamide of N-glycine showcases the reactivity of sulfonamide derivatives in creating complex molecules (Li & Zhao, 2006).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The synthesis and characterization of specific sulfonamide compounds provide insight into their physical attributes, which are crucial for designing compounds with desired pharmacokinetic and pharmacodynamic profiles (Patil et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with biomolecules, is vital for sulfonamide derivatives. Research on enzyme inhibitory kinetics and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has contributed to the development of novel therapeutic agents, demonstrating the chemical versatility and potential of sulfonamide compounds (Abbasi et al., 2018).

Wirkmechanismus

Target of Action

SMR000070998, also known as SR-01000236330, N1-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, or HMS2331G17, is an inhibitor of the Fe-S cluster-dependent aconitase . Aconitase plays a crucial role in the tricarboxylic acid (TCA) cycle, where it catalyzes the isomerization of citrate to isocitrate.

Mode of Action

SMR000070998 interacts with Suf proteins to inhibit iron-sulfur (Fe-S) cluster assembly . The Fe-S clusters are essential for the enzymatic activity of aconitase. By inhibiting the assembly of these clusters, SMR000070998 effectively reduces the activity of aconitase.

Biochemical Pathways

The primary biochemical pathway affected by SMR000070998 is the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting aconitase, SMR000070998 disrupts the TCA cycle, potentially affecting energy production within the cell.

Result of Action

The molecular and cellular effects of SMR000070998’s action primarily involve the disruption of the TCA cycle due to the inhibition of aconitase . This could potentially lead to a decrease in energy production within the cell.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-7-9-16(10-8-13)24(21,22)19(2)12-17(20)18-14-5-4-6-15(11-14)23-3/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOEXDDYMWBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)

![N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5849703.png)

![methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5849714.png)

![2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5849726.png)

![3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849731.png)

![3-iodobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849741.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5849755.png)

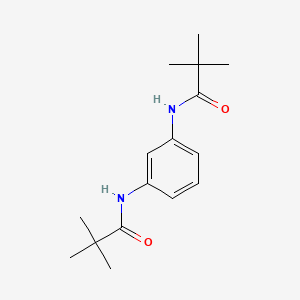

![ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5849761.png)